Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate is a piperidine-based compound featuring a benzoyl group substituted with a 4-fluorophenylsulfonylamino moiety and an ethyl carboxylate ester at the piperidine-4-position.
Properties
Molecular Formula |
C21H23FN2O5S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H23FN2O5S/c1-2-29-21(26)15-11-13-24(14-12-15)20(25)18-5-3-4-6-19(18)23-30(27,28)17-9-7-16(22)8-10-17/h3-10,15,23H,2,11-14H2,1H3 |
InChI Key |
MEEORYISWXYLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological mechanisms, therapeutic applications, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound includes a piperidine ring, a sulfonamide moiety, and a fluorinated phenyl group. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and benzoyl compounds under controlled conditions to ensure high yield and purity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. The sulfonamide group is known for its ability to inhibit various enzymes by binding to active sites, which can modulate enzymatic activity and influence biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide moiety interacts with amino acid residues in enzyme active sites.
- Receptor Modulation: The compound may influence cellular receptors involved in signaling pathways.
Pharmacological Effects
- Antinociceptive Activity: Research indicates that compounds similar to this compound exhibit significant antinociceptive effects, making them potential candidates for pain management therapies. In studies involving animal models, these compounds showed a reduction in pain responses without the common side effects associated with traditional analgesics .
- Cardiovascular Effects: Variants of this compound have been evaluated for their ability to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect of many antihypertensive drugs .
- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections .
Study on Pain Management
A study published in 2011 evaluated the efficacy of a compound closely related to this compound in spontaneously hypertensive rats. The results indicated that oral administration led to significant reductions in blood pressure without inducing reflex tachycardia, highlighting its potential as a safer alternative to conventional calcium channel blockers .
Antimicrobial Activity Assessment
Research investigating the antimicrobial properties of sulfonamide derivatives showed that certain compounds exhibited potent activity against resistant strains of bacteria. This suggests that this compound and its analogs could be developed into effective antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antinociceptive | Enzyme inhibition |
| Compound B | Antimicrobial | Receptor modulation |
| Compound C | Antihypertensive | Ion channel blockade |
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: The target compound’s 4-fluorophenylsulfonylamino group offers a balance of electron-withdrawing effects (via fluorine) and hydrogen-bonding capacity (via sulfonamide), contrasting with the sulfamoyl (SO₂NH₂) group in , which is more polar and less lipophilic.
- Heterocyclic vs.
- Steric Effects : Bulky substituents like 4-methylbenzyl in may reduce solubility but enhance binding to hydrophobic pockets, whereas the target compound’s fluorophenyl group provides moderate hydrophobicity with improved metabolic stability.
Physicochemical and Pharmacokinetic Properties
Notes:
- The ethyl carboxylate in all compounds contributes to esterase-mediated hydrolysis, a common prodrug strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
